

# Structural Characterization of 2-Fluoro-5-hydroxyphenylacetic Acid: A Comparative Analytical Guide

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## Compound of Interest

Compound Name:	2-Fluoro-5-hydroxyphenylacetic acid
CAS No.:	149029-89-0
Cat. No.:	B132475

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## Executive Summary

**2-Fluoro-5-hydroxyphenylacetic acid** (CAS 149029-89-0) is a specialized fluorinated aromatic scaffold used increasingly in the synthesis of PARP inhibitors (e.g., Olaparib analogs), PPAR agonists, and 5-HT receptor ligands.<sup>[1][2]</sup> Its unique substitution pattern—combining an ortho-fluorine (electronic modulation) with a meta-hydroxyl group (H-bond donor)—offers distinct pharmacodynamic advantages over non-fluorinated or para-substituted analogs.

However, the synthesis of this scaffold often yields positional isomers (e.g., 4-fluoro or 3-hydroxy variants) that are difficult to separate. This guide provides a technical comparison of **2-Fluoro-5-hydroxyphenylacetic acid** against its closest structural analogs, detailing the specific NMR, HPLC, and MS signatures required for unequivocal identification.

## Chemical Profile & Structural Context

Feature	2-Fluoro-5-hydroxyphenylacetic acid	4-Fluoro-2-hydroxyphenylacetic acid ( <b>Isomer A</b> )	3-Hydroxyphenylacetic acid ( <b>Non-fluorinated</b> )
Structure	Ortho-F, Meta-OH (relative to acetic acid tail)	Para-F, Ortho-OH	Meta-OH
CAS	149029-89-0	31338-67-7	621-37-4
MW	170.14 g/mol	170.14 g/mol	152.15 g/mol
pKa (Calc.)	~3.8 (Acid), ~9.5 (Phenol)	~3.9 (Acid), ~9.8 (Phenol)	~4.2 (Acid), ~9.9 (Phenol)
Electronic Effect	F at C2 withdraws e- from CH <sub>2</sub> COOH; OH at C5 donates e- to ring.	F at C4 withdraws e- from para position; OH at C2 H-bonds with COOH.	Lacks inductive withdrawal of F; higher pKa.
Key Application	PARP inhibitor scaffolds, Bioisostere studies	Reagent for fluorinated coumarins	General metabolic standard

## Comparative Analytical Characterization

The primary challenge in deploying **2-Fluoro-5-hydroxyphenylacetic acid** is distinguishing it from regioisomers generated during electrophilic aromatic substitution or hydroxylation reactions.

### A. Nuclear Magnetic Resonance (NMR) Signatures

The presence of Fluorine-19 (

F, spin 1/2) introduces characteristic coupling constants (

) that act as a "fingerprint" for the substitution pattern.

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz) Expectations:

- 2-Fluoro-5-hydroxy (Target):
  - H3 (Proton between F and H4): Appears as a distinct doublet of doublets (dd). It couples strongly with the ortho-Fluorine ( Hz) and meta-Proton H4 ( Hz).
  - H6 (Proton ortho to acetic acid): Appears as a doublet (d) or singlet, showing minimal F-coupling compared to H3.
  - Methylene (-CH -): Often appears as a doublet ( Hz) due to long-range coupling with the ortho-Fluorine. This is a diagnostic feature absent in 3- and 4-fluoro isomers where F is distant.
- Isomer Differentiation:
  - 4-Fluoro isomer: The methylene protons typically appear as a singlet (F is too far to couple).
  - Non-fluorinated: Simple aromatic multiplet; no F-coupling.
- <sup>19</sup>F NMR (Decoupled):
  - 2-Fluoro: Shift typically around -115 to -120 ppm.
  - 4-Fluoro: Shift typically upfield, around -125 to -130 ppm.

## B. HPLC Separation Profile

Separating the 2-fluoro-5-hydroxy isomer from the 4-fluoro-3-hydroxy byproduct requires specific stationary phase considerations due to their similar polarity.

- Column Choice: C18 columns with high carbon load or Phenyl-Hexyl columns (for selectivity).

- Mobile Phase: Acidified water (0.1% Formic Acid) is critical to keep the carboxylic acid protonated, maximizing interaction with the stationary phase.
- Elution Order (Reverse Phase):
  - 3-Hydroxyphenylacetic acid: Elutes first (most polar, lacks F).
  - **2-Fluoro-5-hydroxyphenylacetic acid**: Elutes second (Ortho-F creates a dipole moment distinct from Para-F).
  - 4-Fluoro-2-hydroxyphenylacetic acid: Elutes last (Intramolecular H-bond between 2-OH and COOH increases effective lipophilicity).

## Experimental Protocol: Quality Control Workflow

Objective: Confirm identity and purity of **2-Fluoro-5-hydroxyphenylacetic acid** lot.

Reagents:

- Acetonitrile (HPLC Grade)
- Formic Acid (98%)
- Deuterated DMSO (DMSO-d6)

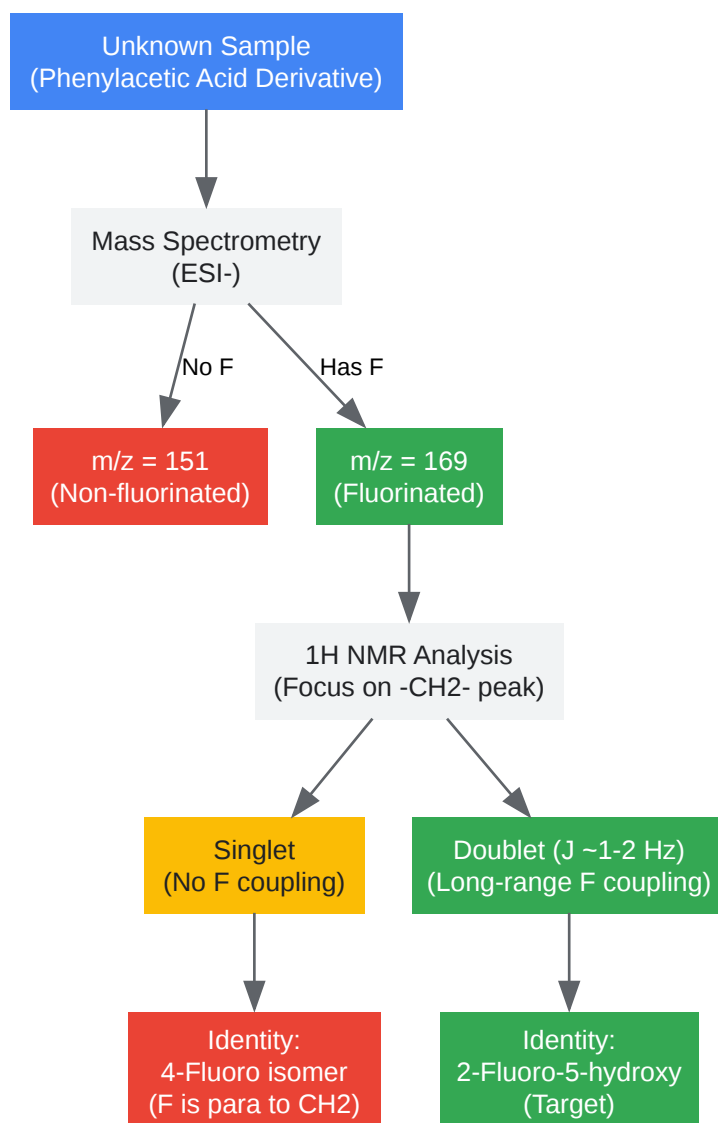
Step-by-Step Methodology:

- Sample Preparation (HPLC):
  - Dissolve 5 mg of sample in 1 mL of 50:50 Water:Acetonitrile.
  - Filter through a 0.22 μm PTFE syringe filter.
- Chromatographic Conditions:
  - System: Agilent 1200 or equivalent.

- Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 m).
- Gradient: 5% B to 95% B over 20 min (A: 0.1% Formic Acid in Water; B: Acetonitrile).
- Detection: UV at 210 nm (COOH absorption) and 280 nm (Phenol absorption).
- Structural Validation (NMR):
  - Dissolve 10 mg in 0.6 mL DMSO-d6.
  - Acquire  
  
(16 scans) and  
  
(32 scans).
  - Pass Criteria: Observation of methylene doublet at  
  
ppm (  
  
Hz).
- Mass Spectrometry:
  - Direct infusion ESI (Negative Mode).
  - Target Ion: [M-H]  
  
= 169.03 m/z.

## Decision Logic for Isomer Identification

The following diagram outlines the logical flow for distinguishing the target compound from common impurities.



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Caption: Analytical decision tree for confirming **2-Fluoro-5-hydroxyphenylacetic acid** identity.

## References

- Tyson, C. et al. (2007). "Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation." *Journal of Chromatography A*. [Link](#)
- Zhang, X. et al. (2022). "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." *ACS Omega*. [Link](#)

- Sigma-Aldrich. "Product Specification: **2-Fluoro-5-hydroxyphenylacetic acid** (CAS 149029-89-0)." [Link](#)
- SIELC Technologies. "HPLC Method for Separation of Fluorophenylacetic Acid Isomers." [Link](#)
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